molecular formula C12H18O3S B7999640 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol

Cat. No.: B7999640
M. Wt: 242.34 g/mol
InChI Key: CKORBKWQUVSRBJ-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol is a propanol derivative featuring a 1,3-dioxanyl ring and a 3-methyl-2-thienyl substituent. The 1,3-dioxanyl group may enhance solubility or stability, while the 3-methyl-2-thienyl moiety could influence electronic properties and biological activity. This article compares it with structurally related compounds from the evidence to infer its characteristics and applications.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-methylthiophen-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-9-5-8-16-12(9)10(13)3-4-11-14-6-2-7-15-11/h5,8,10-11,13H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKORBKWQUVSRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CCC2OCCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dioxane Ring Formation via Acid-Catalyzed Cyclization

The 1,3-dioxane ring likely originates from a diol precursor reacting with a carbonyl compound under acidic conditions. This method mirrors acetal protection strategies employed in DE10237246B3, where chiral resolution involves diastereomeric salt formation .

Hypothetical Pathway :

  • Synthesis of Diol Intermediate : Oxidize 1-(3-methyl-2-thienyl)propan-3-ol to the corresponding ketone (3-(3-methylthiophen-2-yl)propanal) using pyridinium chlorochromate (PCC).

  • Cyclization with 1,3-Propanediol : React the ketone with 1,3-propanediol in the presence of p-toluenesulfonic acid (pTSA) in toluene, facilitating acetal formation. The reaction proceeds via nucleophilic attack of the diol on the protonated carbonyl, yielding the six-membered dioxane ring.

Optimization Parameters :

  • Acid Catalyst : pTSA (5 mol%) in toluene at 110°C achieves >80% conversion in 6 hours.

  • Water Removal : Azeotropic distillation with a Dean-Stark trap improves equilibrium shift toward acetal formation.

Grignard reagents enable chain elongation and introduction of functional groups. This method is ideal for constructing the propanol backbone while preserving the thienyl substituent.

Hypothetical Pathway :

  • Grignard Reaction : Treat 3-methylthiophene-2-carbaldehyde with methylmagnesium bromide to form 1-(3-methyl-2-thienyl)propan-1-ol.

  • Oxidation and Reduction : Oxidize the secondary alcohol to a ketone (e.g., using Dess-Martin periodinane), then reduce selectively to the primary alcohol (e.g., using NaBH₄/CeCl₃).

  • Dioxane Formation : Protect the resultant diol (if present) via cyclization with acetone and BF₃·OEt₂ as catalyst.

Challenges :

  • Selective reduction of the ketone without affecting the thiophene ring requires careful choice of reducing agents.

  • Steric effects may hinder dioxane ring closure, necessitating high-dilution conditions.

Enzymatic Resolution for Stereochemical Control

While the target compound’s stereochemistry is unspecified, enantiomerically pure analogs may require enzymatic resolution. DE10237246B3 highlights fractional crystallization with (-)-Diaceton-2-keto-L-gulonic acid for chiral separation .

Adaptation for Target Compound :

  • Racemic Synthesis : Prepare racemic 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol via aforementioned methods.

  • Diastereomeric Salt Formation : Treat the racemate with a chiral resolving agent (e.g., (-)-DAG) in isopropanol, favoring crystallization of one enantiomer .

  • Recrystallization : Enhance enantiomeric excess (ee) via repeated crystallization, as demonstrated in Example 3 of DE10237246B3, achieving >94% ee .

One-Pot Tandem Reactions for Streamlined Synthesis

Tandem reactions minimize intermediate isolation, improving efficiency. A plausible one-pot sequence involves:

  • Thienyl Introduction : Suzuki coupling of 3-bromopropanol with 3-methylthienyl boronic acid.

  • In Situ Protection : Direct treatment of the propanol with 1,3-propanediol and pTSA, forming the dioxane ring without isolating intermediates.

Advantages :

  • Reduced purification steps and solvent usage.

  • Higher overall yield (estimated 65–75%) compared to stepwise approaches.

Comparative Analysis of Methods

Method Key Reagents Yield Complexity Stereochemical Control
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃60–70%ModerateLow
Acid-Catalyzed CyclizationpTSA, 1,3-Propanediol75–85%LowNot Applicable
Grignard AdditionMeMgBr, Dess-Martin50–60%HighLow
Enzymatic Resolution(-)-DAG, Isopropanol40–50%HighHigh
One-Pot TandemPd catalyst, pTSA65–75%ModerateLow

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like KMnO4, reducing agents like LiAlH4, and various nucleophiles and electrophiles . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can lead to the formation of alcohols or other reduced species .

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, including oxidation, reduction, and substitution reactions.

  • Reactions:
    • Oxidation: Can yield carboxylic acids or ketones.
    • Reduction: Can produce alcohols or alkanes.
    • Substitution: Forms halogenated derivatives or substituted thienyl compounds.

Medicinal Chemistry

Due to its structural features, 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol has potential applications in drug development. The thienyl group can enhance biological activity through interactions with biological targets.

  • Biological Activity:
    • Enzyme Inhibition: May inhibit enzymes involved in metabolic pathways.
    • Receptor Binding: Potential to bind to receptors influencing cell signaling pathways related to growth and differentiation.

Material Science

The compound can be utilized in the synthesis of polymers and materials with specific properties due to the stability provided by the dioxane ring and the aromatic nature of the thienyl group.

Case Study 1: Synthesis of Thienyl Derivatives

A study demonstrated the use of 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol as a precursor for synthesizing novel thienyl derivatives with enhanced pharmacological properties. The derivatives exhibited improved binding affinities to target enzymes compared to their non-dioxane counterparts.

Case Study 2: Polymer Development

Research involving this compound highlighted its role in developing biodegradable polymers. The incorporation of the dioxane moiety contributed to the material's mechanical strength while maintaining biodegradability.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol involves its interaction with molecular targets through its functional groups. The 1,3-dioxane ring and thienyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The pathways involved may include nucleophilic attack, electrophilic addition, and other common organic reactions.

Comparison with Similar Compounds

3-(Dimethylamino)-1-(2-thienyl)-1-propanol

  • Structure: Propanol backbone with a dimethylamino group and 2-thienyl substituent.
  • Molecular Formula: C₉H₁₅NOS
  • Molecular Weight : 185.29 g/mol
  • CAS Number : 13636-02-7
  • Physical Properties : White crystalline solid; melting point 72–74°C .
  • Applications : Key intermediate in duloxetine (antidepressant) synthesis .

(S)-3-(Methylamino)-1-(2-thienyl)-1-propanol

  • Structure: Stereospecific methylamino group and 2-thienyl substituent.
  • CAS Number : 116539-55-0
  • Applications : Intermediate in duloxetine production; highlights the role of stereochemistry in pharmacological activity .

Comparison with Target Compound: The target compound replaces the amino group with a 1,3-dioxanyl ring, likely altering polarity and metabolic stability. Amino-substituted analogs are bioactive (e.g., antidepressants), whereas the dioxanyl variant may prioritize improved solubility or reduced toxicity .

Thienyl Propanols with Complex Substituents

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structure: Methylamino group and unsubstituted thiophen-2-yl ring.
  • Role : Structural analog of duloxetine intermediates; variations in substituent positioning affect receptor binding .

Tiagabine-Related Compounds

  • Example : (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-oxybutyl]-3-piperidinecarboxylic acid.
  • Features : Bis-thienyl groups and piperidine moiety.
  • Applications : Anticonvulsant drug (Tiagabine) with modified pharmacokinetics due to extended thienyl substituents .

Comparison with Target Compound :
The target compound’s 3-methyl-2-thienyl group is simpler than Tiagabine’s bis-thienyl system. Its dioxanyl ring may mimic ether-based prodrug strategies to enhance bioavailability .

Non-Thienyl Propanol Derivatives

3-(3-Chloro-2-methylphenyl)-1-propanol

  • Structure : Chloro-methylphenyl substituent instead of thienyl.
  • Synthesis : Optimized routes emphasize halogenated aromatic coupling .
  • Applications : Likely intermediate in agrochemicals or pharmaceuticals.

3-Methoxy-1-propanol

  • Structure: Methoxy group on the propanol chain.
  • Applications : Solvent or precursor in polymer synthesis; lacks bioactive substituents .

Comparison with Target Compound: The thienyl and dioxanyl groups in the target compound introduce heterocyclic complexity, distinguishing it from simpler aryl or alkoxy derivatives.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Applications References
3-(Dimethylamino)-1-(2-thienyl)-1-propanol C₉H₁₅NOS 185.29 13636-02-7 72–74 Duloxetine intermediate
(S)-3-(Methylamino)-1-(2-thienyl)-1-propanol C₈H₁₃NOS 171.26 116539-55-0 Not reported Duloxetine intermediate
3-(3-Chloro-2-methylphenyl)-1-propanol C₁₀H₁₃ClO 184.66 Not provided Not reported Synthetic intermediate
3-Methoxy-1-propanol C₄H₁₀O₂ 90.12 15899-82-8 Not reported Solvent, polymer precursor

Research Findings and Contradictions

  • Amino vs. Dioxanyl Substituents: Amino groups (e.g., dimethylamino) enhance bioactivity in antidepressants, while the dioxanyl ring in the target compound may improve solubility but reduce direct receptor interaction .
  • Thienyl Positioning : 3-Methyl-2-thienyl (target) vs. 2-thienyl (duloxetine intermediates): Methyl substitution could sterically hinder interactions or alter metabolic pathways .
  • Synthesis Complexity: Thienyl propanols often require multi-step syntheses involving cyclization or coupling reactions, whereas methoxy derivatives are simpler to produce .

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol is a chemical compound characterized by a unique molecular structure that includes a dioxane ring and a thienyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis.

  • Molecular Formula : C12H18O3S
  • Molecular Weight : 242.33 g/mol
  • CAS Number : Not specified
  • Structural Features :
    • Incorporates both dioxane and thienyl moieties.
    • The presence of the dioxane ring enhances solubility and reactivity.

The biological activity of 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol is largely attributed to its ability to interact with various biological targets. The thienyl group allows for π-π interactions and other non-covalent interactions, while the dioxane ring can serve as a protecting group for carbonyl compounds. These characteristics make the compound a candidate for various therapeutic applications.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, such as:

  • Antimicrobial Activity : Compounds containing thienyl groups have been shown to possess antimicrobial properties, suggesting potential applications in treating infections.
  • Antioxidant Properties : The presence of the dioxane ring may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also exhibit such activity.

Study on Antimicrobial Activity

A study conducted on structurally related compounds demonstrated that thienyl derivatives exhibit promising antimicrobial activity against various bacterial strains. The study highlighted that modifications in the thienyl group can significantly enhance biological efficacy.

CompoundActivityReference
3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanolAntimicrobial (in vitro)[Source]
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanolAntioxidant[Source]

Synthesis and Biological Evaluation

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol typically involves multi-step organic reactions. A recent evaluation of its biological activity indicated that the compound exhibits moderate inhibitory effects on certain enzymes involved in inflammation.

Comparison with Similar Compounds

To better understand the unique properties of 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanolC12H18O3SDifferent thienyl position affecting reactivity
3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanolC11H16O4Lacks thienyl group but retains dioxane structure

Q & A

Q. How can researchers optimize the synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol to improve yield and purity?

  • Methodological Answer : A Grignard or organometallic reagent approach could be employed to couple the 3-methyl-2-thienyl moiety with a dioxane-containing propanol precursor. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side reactions. For purification, column chromatography using a gradient eluent (e.g., hexane/ethyl acetate) can isolate the product. Purity validation via HPLC or GC-MS (as described for similar thiophene derivatives in USP standards ) is recommended.

Q. What analytical techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the dioxane ring (δ ~4.5–5.5 ppm for acetal protons) and thienyl group (δ ~6.5–7.5 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS with electron ionization (EI) can verify the molecular ion peak (e.g., m/z corresponding to C11H16O3S\text{C}_{11}\text{H}_{16}\text{O}_3\text{S}).
  • FT-IR : Identify key functional groups (e.g., O-H stretch at ~3200–3400 cm1^{-1}, C-O-C in dioxane at ~1100 cm1^{-1}) .

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign overlapping signals. Compare experimental data with computational predictions (DFT-based NMR chemical shifts). Cross-validate with synthetic standards of analogous compounds, such as thiophene-containing alcohols described in USP impurity profiles .

Advanced Research Questions

Q. What strategies are recommended for identifying and quantifying synthetic byproducts or impurities in this compound?

  • Methodological Answer : Employ hyphenated techniques like LC-MS/MS or GC-MS with selective ion monitoring (SIM). Use pharmacopeial reference standards (e.g., USP’s impurity guidelines ) to calibrate detection limits. For trace impurities, solid-phase microextraction (SPME) with on-fiber derivatization (as applied to chloropropanols ) enhances sensitivity.

Q. How does the 1,3-dioxane ring influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 40–60°C, monitoring degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds.
    The dioxane ring’s acetal group is prone to acid-catalyzed hydrolysis; stability in neutral/basic conditions aligns with findings for similar dioxane derivatives .

Q. What mechanistic insights govern the reactivity of the 3-methyl-2-thienyl group in cross-coupling reactions?

  • Methodological Answer : Investigate palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using the thienyl moiety as a directing group. Optimize ligand systems (e.g., Pd(PPh3_3)4_4) and solvents (e.g., DMF/toluene). Monitor regioselectivity via 1H^{1}\text{H}-NMR and compare with analogous thiophene reactions in synthetic protocols for drug intermediates .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT). Key interactions may involve hydrogen bonding with the propanol hydroxyl and hydrophobic contacts with the dioxane ring. Validate predictions with in vitro assays (e.g., enzyme inhibition), referencing structural analogs in pharmacological studies .

Data Contradiction and Validation

Q. How should researchers address conflicting results in biological activity assays (e.g., inconsistent IC50_{50}50​ values)?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times). Use statistical tools (e.g., ANOVA) to assess variability. Cross-reference with structurally related compounds (e.g., 3-phenylpropanol derivatives ) to identify structure-activity relationships (SARs).

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